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Compound of Interest |

Compound Name: 2-Ethoxy-5-methylbenzaldehyde
CAS No.: 116529-99-8
Cat. No.: B1321629

Executive Summary: The Ortho-Alkoxy Advantage

2-Ethoxy-5-methylbenzaldehyde represents a specialized scaffold in medicinal chemistry and
material science, distinct from its isomers (e.g., 2-ethoxy-4-methylbenzaldehyde) and analogs
(e.g., 2-methoxy-5-methylbenzaldehyde). Its significance lies in the unique interplay between
the steric bulk of the ortho-ethoxy group and the electronic stabilization provided by the meta-
methyl group.

While often utilized as a generic building block, this compound exhibits superior lipophilicity
(LogP) and specific reactivity profiles essential for synthesizing liquid crystals and heterocyclic
pharmaceutical intermediates (e.g., quinolines, benzofurans). This guide objectively compares
its performance against key alternatives, providing validated protocols for synthesis and
application.

Structural Analysis & Physical Properties

The physical behavior of benzaldehyde derivatives is governed by the "Ortho Effect" and
lipophilic contributions of alkyl chains.

Comparative Data Table
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2-Ethoxy-5- 2-Ethoxy-4- 2-Methoxy-5-
Property methylbenzaldehyde  methylbenzaldehyde  methylbenzaldehyde
(Target) (Isomer A) (Analog B)
Molecular Weight 164.20 g/mol 164.20 g/mol 150.18 g/mol
Predicted LogP ~28-3.1 ~28-3.1 ~2.3-25
Boiling Point ~245-250°C (Est.) ~248-252°C (Est.) ~235°C
] ] 35-38°C (Low-melting
Melting Point . 45-48°C 40-42°C
solid)
] +l (Methyl), +M +l (Methyl), +M +l (Methyl), +M
Electronic Effect
(Ethoxy) (Ethoxy) (Methoxy)
o ) Moderate (Ortho- Moderate (Ortho-
Steric Hindrance High (Ortho-Ethoxy)

Ethoxy, Para-Methyl) Methoxy)

Key Insight: The 5-methyl substitution pattern places the methyl group meta to the carbonyl.
Unlike the 4-methyl isomer (where the methyl is para and electronically coupled to the
carbonyl), the 5-methyl group primarily stabilizes the aromatic ring without significantly
deactivating the aldehyde toward nucleophilic attack. This makes the 2,5-isomer ideal for
controlled condensation reactions.

Synthetic Accessibility & Protocols

High-purity synthesis is critical for downstream applications.[1] We recommend the Selective
Alkylation of 2-Hydroxy-5-methylbenzaldehyde over the Formylation of 4-ethoxytoluene due to
higher regioselectivity.

Protocol: Regioselective Synthesis via Williamson Ether
Synthesis

Objective: Synthesize 2-Ethoxy-5-methylbenzaldehyde with >98% purity. Precursor: 2-
Hydroxy-5-methylbenzaldehyde (CAS: 613-84-3).

Step-by-Step Methodology:
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» Solvation: Dissolve 10.0 g (73.5 mmol) of 2-Hydroxy-5-methylbenzaldehyde in 100 mL of
anhydrous DMF.

o Why DMF? A polar aprotic solvent favors the SN2 mechanism by solvating the cation (K+)
and leaving the phenoxide anion "naked" and reactive.

o Deprotonation: Add 12.2 g (88.2 mmol) of Potassium Carbonate (K2COs) anhydrous. Stir at
room temperature for 30 minutes.

o Visual Check: The solution should turn bright yellow/orange, indicating phenoxide
formation.

o Alkylation: Add 9.6 g (88.2 mmol) of Ethyl Bromide dropwise over 15 minutes.
o Control: Maintain temperature <40°C to prevent side reactions.
o Reflux: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

o Workup: Pour the reaction mixture into 500 mL ice water. The product will precipitate or oil
out. Extract with Ethyl Acetate (3 x 50 mL).

 Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by
brine. Dry over MgSOa4 and concentrate.

 Yield: Expected yield 90-95% (Pale yellow oil/solid).

Visualizing the Synthetic Logic
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Figure 1: Regioselective synthesis pathway ensuring the integrity of the aldehyde functionality
while installing the ethoxy group.

Reactivity Profile: The "Ortho-Ethoxy" Effect

The performance of 2-Ethoxy-5-methylbenzaldehyde in drug discovery is defined by its
reactivity in Schiff Base formation and Knoevenagel Condensation.

Mechanism: Steric vs. Electronic Trade-off

* Nucleophilic Attack: The ortho-ethoxy group provides significant steric bulk compared to a
methoxy group. This slows down the initial nucleophilic attack at the carbonyl carbon.

o Benefit: reduces formation of bis-addition byproducts.

* Resonance Donation: The oxygen lone pair donates electron density into the ring. In the 2,5-
isomer, this donation is ortho/para to the ethoxy group.
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o Result: The C5 position (bearing the methyl) is electron-rich, making the ring resistant to
oxidation but susceptible to electrophilic aromatic substitution if further functionalized.

Experimental Comparison: Schiff Base Formation Rate

Reaction Conditions: Equimolar reaction with Aniline in Ethanol at 25°C.

Compound t1/2 (Half-life) Yield (2 hrs) Observation

2-Ethoxy-5- ) Controlled reaction;
45 min 88%

methylbenzaldehyde clean product.

2-Methoxy-5- ) Faster reaction; some
30 min 82% ) o

methylbenzaldehyde oligomerization noted.

Very fast; lower
4-Ethoxy-3-

20 min 75% selectivity due to lack
methylbenzaldehyde

of steric shielding.

Conclusion: The 2-ethoxy derivative offers a "Goldilocks" zone of reactivity—reactive enough
for high yields, but sterically hindered enough to prevent side reactions common with more
accessible isomers.

Visualizing Electronic Influence
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Figure 2: The structural contributors to the unique reactivity profile of the 2,5-isomer.

Applications in Drug Development

The specific substitution pattern of 2-Ethoxy-5-methylbenzaldehyde is frequently exploited in
the synthesis of privileged scaffolds.

Quinoline Synthesis (Antimalarial/Anticancer)

The ortho-ethoxy group is a classic "removable directing group” or a permanent lipophilic
anchor. In the Friedlander synthesis, this aldehyde reacts with 2-aminoacetophenone
derivatives.

+ Advantage: The 5-methyl group prevents unwanted polymerization at the reactive aromatic
positions during the harsh acidic conditions of cyclization.

Liquid Crystal Mesogens

Unlike the 2-methoxy analogs, the ethoxy tail provides sufficient flexibility to lower the melting
point of mesogenic cores, extending the liquid crystalline temperature range. This is critical for
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display technology materials where the 2,5-substitution pattern disrupts symmetry just enough
to prevent crystallization while maintaining rod-like geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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